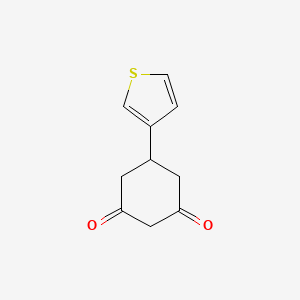
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a piperidine ring substituted with a chloropyridinyl oxy group, a fluorophenyl group, and a pyrrol-2-yl methanone moiety.
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell activation and cytokine production .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and efficacy.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD). It has been approved for the maintenance treatment of COPD in adult patients . Clinical trials have demonstrated its benefits both alone and when used with other maintenance therapies .
Vorbereitungsmethoden
The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine, followed by the formation of a piperidine intermediate. Subsequent reactions include the introduction of the fluorophenyl group and the formation of the pyrrol-2-yl methanone structure. The synthesis requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production methods might scale up these processes while optimizing for cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
This compound can participate in a variety of chemical reactions:
Oxidation
It may undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction
Reduction reactions could be possible, especially targeting the ketone or aromatic rings.
Substitution
Various substitution reactions can occur, particularly on the aromatic rings or the piperidine ring. Reagents like halogens or nucleophiles are often used.
Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents. Reaction conditions vary widely but typically involve controlling pH, temperature, and solvents.
Major Products
These reactions can lead to the formation of various derivatives, including hydroxylated, halogenated, or alkylated products.
Wissenschaftliche Forschungsanwendungen
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has numerous applications across different scientific fields:
Chemistry
Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and new synthetic methodologies.
Biology
It might act as a ligand for studying protein interactions or as a tool for investigating biological pathways.
Medicine
Industry
Its chemical stability and reactivity make it useful in the manufacture of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
This compound is distinct due to its combination of a chloropyridinyl group, a piperidine ring, and a fluorophenyl group. Similar compounds may lack one or more of these features, altering their chemical properties and applications. For instance:
(3-chloropyridin-4-yl)(piperidin-1-yl)methanone
Lacks the fluorophenyl group and may exhibit different reactivity and biological activity.
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Lacks the chloropyridinyl and piperidine groups, resulting in different chemical behavior and applications.
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-18-12-24-8-7-20(18)28-17-2-1-9-26(13-17)21(27)19-10-15(11-25-19)14-3-5-16(23)6-4-14/h3-8,10-12,17,25H,1-2,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGKSSYZNNJLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

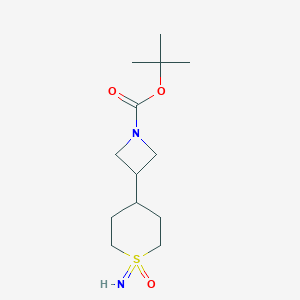
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
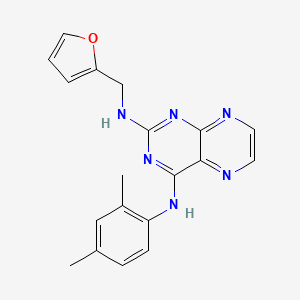
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)
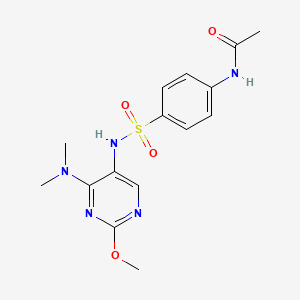
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)
![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)
![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)
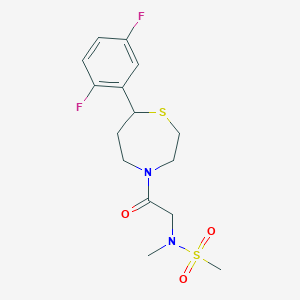
![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)
